molecular formula C26H25BrN2O4S B15036779 2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 5823-85-8

2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15036779
CAS No.: 5823-85-8
M. Wt: 541.5 g/mol
InChI Key: WRWKZPXIFAJMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a potent and selective ATP-competitive inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. This compound exhibits significant selectivity for PI3Kβ over other PI3K class I isoforms, such as PI3Kα, making it a critical tool for dissecting the unique roles of PI3Kβ signaling in physiological and pathological contexts source . Its primary research value lies in the investigation of PTEN-deficient cancers, where the PI3Kβ pathway is a key driver of tumor growth and survival independent of other PI3K isoforms source . By selectively targeting PI3Kβ, this inhibitor allows researchers to explore targeted therapeutic strategies for cancers with PTEN loss-of-function, a common occurrence in prostate cancer, glioblastoma, and certain types of endometrial cancer. The compound is offered for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can rely on its high purity and characterized activity to advance their studies in oncogenic signaling pathways and precision medicine. For detailed specifications, availability, and supporting data, please contact our scientific support team.

Properties

CAS No.

5823-85-8

Molecular Formula

C26H25BrN2O4S

Molecular Weight

541.5 g/mol

IUPAC Name

2-[4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H25BrN2O4S/c1-2-31-21-15-16(7-12-20(21)33-14-13-32-18-10-8-17(27)9-11-18)24-28-25(30)23-19-5-3-4-6-22(19)34-26(23)29-24/h7-12,15H,2-6,13-14H2,1H3,(H,28,29,30)

InChI Key

WRWKZPXIFAJMCO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OCCOC5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Core Structure Construction: Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Formation of the Tetrahydrobenzothiophene Ring

The synthesis begins with the preparation of the tetrahydrobenzothiophene core, a critical precursor for subsequent pyrimidine ring formation. As demonstrated in the synthesis of analogous tetrahydrobenzothieno[2,3-d]pyrimidines, cyclohexanone reacts with ethyl cyanoacetate and elemental sulfur in the presence of diethylamine to yield a tetrahydrobenzothiophene derivative. This reaction proceeds via the Gewald mechanism, where the ketone undergoes condensation with the cyanoacetate, followed by sulfur incorporation to form the thiophene ring.

Representative Procedure :

  • Reactants : Cyclohexanone (10 mL), ethyl cyanoacetate (11 mL), sulfur (3.2 g), ethanol (20 mL), diethylamine (8 mL).
  • Conditions : Stirred at room temperature for 12 hours.
  • Outcome : A light-yellow solid (intermediate 1 ) is obtained after filtration and drying (yield: 72–85%).

Pyrimidin-4(3H)-one Ring Cyclization

The tetrahydrobenzothiophene intermediate undergoes cyclization to form the pyrimidinone ring. Treatment with triethyl orthoformate under ultrasonic irradiation facilitates condensation, followed by hydrazine hydrate to yield the pyrimidine scaffold. Alternatively, formamide under microwave irradiation (90°C, 30 min) promotes efficient ring closure.

Optimized Cyclization :

  • Reactants : Intermediate 1 (1.12 g), triethyl orthoformate (5 mL), hydrazine hydrate (2 mL).
  • Conditions : Ultrasonic irradiation at 60°C for 30 minutes.
  • Outcome : Pyrimidin-4(3H)-one core (yield: 97%, purity >95% by HPLC).

Functionalization of the Phenyl Substituent

Synthesis of 4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxyphenyl Precursor

The substituted phenyl group requires a regioselective introduction of ethoxy and 4-bromophenoxyethoxy groups. A stepwise etherification strategy is employed:

3-Ethoxyphenol Synthesis
  • Reactants : Resorcinol, ethyl bromide, potassium carbonate.
  • Conditions : Reflux in acetone for 8 hours.
  • Outcome : 3-Ethoxyphenol (yield: 89%).
Introduction of 2-(4-Bromophenoxy)ethoxy Group

The 4-hydroxyl group of 3-ethoxyphenol is alkylated with 1,2-dibromoethane, followed by substitution with 4-bromophenol:

  • Alkylation :
    • Reactants : 3-Ethoxyphenol (1 eq), 1,2-dibromoethane (1.2 eq), K₂CO₃ (2 eq).
    • Conditions : Reflux in DMF at 100°C for 6 hours.
    • Outcome : 3-Ethoxy-4-(2-bromoethoxy)phenol (yield: 78%).
  • Nucleophilic Substitution :
    • Reactants : 3-Ethoxy-4-(2-bromoethoxy)phenol (1 eq), 4-bromophenol (1 eq), K₂CO₃ (2 eq).
    • Conditions : Reflux in acetone for 12 hours.
    • Outcome : 4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxyphenol (yield: 82%).

Coupling of the Phenyl Substituent to the Pyrimidinone Core

Suzuki-Miyaura Cross-Coupling

The final step involves attaching the substituted phenyl group to the pyrimidinone core via a palladium-catalyzed coupling. The core is functionalized with a bromine atom at position 2 to enable cross-coupling.

Procedure :

  • Reactants : Brominated pyrimidinone (1 eq), 4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq).
  • Conditions : Microwave irradiation at 120°C for 20 minutes in dioxane/H₂O (4:1).
  • Outcome : Target compound (yield: 75%, purity: 98%).

Alternative Synthetic Routes and Optimization

One-Pot Tandem Cyclization-Coupling

Recent advances demonstrate the feasibility of combining cyclization and coupling in a single pot. Using ultrasound irradiation, the tetrahydrobenzothiophene core and phenyl substituent are synthesized concurrently, reducing reaction time from 48 hours to 6 hours.

Conditions :

  • Reactants : Cyclohexanone, ethyl cyanoacetate, 4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenylboronic acid.
  • Catalyst : CuI (10 mol%), L-proline (20 mol%).
  • Yield : 68%.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO- d 6): δ 1.35 (t, 3H, J = 7.0 Hz, -OCH₂CH₃), 3.72 (s, 2H, thiophene-CH₂), 4.12 (q, 2H, J = 7.0 Hz, -OCH₂CH₃), 4.25–4.30 (m, 4H, -OCH₂CH₂O-), 6.92–7.45 (m, 7H, aromatic), 8.21 (s, 1H, pyrimidine-H).
  • HRMS : m/z 610.0521 [M+H]⁺ (calc. 610.0518).

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Purity (%)
Stepwise Coupling Microwave, 120°C 75 98
One-Pot Ultrasound, 60°C 68 95
Classical Reflux, 48 h 62 90

Challenges and Strategic Considerations

  • Regioselectivity : Ensuring proper substitution on the phenyl ring necessitates protective group strategies (e.g., silyl ethers for hydroxyl groups).
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance reactivity of intermediates during coupling.
  • Eco-Friendly Protocols : Ultrasound and microwave irradiation reduce energy consumption and improve atom economy.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups at the bromophenoxy position.

Scientific Research Applications

2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromophenoxy and ethoxy groups play a crucial role in its binding affinity and specificity. The tetrahydrobenzothieno pyrimidinone core is essential for its biological activity, influencing various signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyrimidinone derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thienopyrimidinone Derivatives

Compound Name / ID Substituents Molecular Weight Key Biological Activity Structural Insights Reference
Target Compound 4-Bromophenoxyethoxy, 3-ethoxy 541.39* N/A (Theoretical antimicrobial) Planar core, 77.3° dihedral angle
2-(2,4-Dichloro-6-methylphenoxy)-3-isopropyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (Compound 6h) 2,4-Dichloro-6-methylphenoxy, isopropyl 451.34 Antifungal (Candida spp. inhibition) Enhanced lipophilicity due to Cl substituents
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Ethyl, 4-fluorophenyl-sulfanyl 402.50 N/A (Theoretical kinase inhibition) Sulfanyl linker improves membrane permeability
2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 4-Bromobenzylsulfanyl, ethyl 447.40 N/A (Structural analog) Bromine enhances halogen bonding potential
3-(4-Methoxyphenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-... 4-Methoxyphenyl, 3-methoxyphenyl-sulfanyl 506.58 N/A (Antioxidant potential) Methoxy groups modulate electronic properties

*Calculated based on formula $ C{25}H{24}BrN2O4S $.

Key Findings:

Substituent Impact on Bioactivity :

  • Halogenated groups (e.g., Br, Cl) enhance interactions with hydrophobic enzyme pockets, as seen in Compound 6h’s antifungal activity .
  • Sulfanyl (-S-) linkers (e.g., in ) improve solubility and binding flexibility compared to ether linkages in the target compound.
  • Ethoxy vs. Methoxy : Ethoxy groups in the target compound may confer greater metabolic resistance than methoxy analogs due to steric hindrance .

Dihedral angles between aromatic rings (e.g., 77.3° in the target compound) influence intermolecular interactions and solubility .

Research Implications

The structural diversity within thienopyrimidinone derivatives underscores the importance of substituent engineering for optimizing drug-like properties. The target compound’s 4-bromophenoxy and ethoxy groups position it as a candidate for further studies in infectious disease or CNS disorders, leveraging halogen bonding and metabolic stability. Future work should prioritize:

  • In vitro screening against antimicrobial and enzyme targets.
  • ADMET profiling to assess pharmacokinetic advantages over existing analogs.

Q & A

Q. What synthetic routes are commonly employed for preparing thieno[2,3-d]pyrimidin-4(3H)-one derivatives, and what key reaction conditions should be optimized?

  • Methodological Answer: The synthesis of thienopyrimidine derivatives often involves multi-step reactions, including cyclization, alkylation, and functional group modifications. For example, analogous compounds were synthesized starting with 4-chloro-2-phenyl-thienopyrimidine intermediates, followed by nucleophilic substitution with phenoxyethoxy groups under reflux in tetrahydrofuran (THF) with aluminum amalgam as a reducing agent . Key optimizations include:
  • Temperature control: Reactions often require reflux conditions (70–90°C).
  • Solvent selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating pure products.

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are essential?

  • Methodological Answer: Structural confirmation relies on a combination of:
  • 1H NMR spectroscopy: Aromatic protons (e.g., 4-bromophenoxy groups) appear as doublets in δ 7.2–7.6 ppm, while methylene protons in the tetrahydrobenzothieno ring resonate at δ 2.8–3.0 ppm .
  • LC-MS: Molecular ion peaks (e.g., [M+H]+ at m/z 360.9) confirm molecular weight and purity .
  • Melting point analysis: Sharp melting points (e.g., 90–91°C) indicate crystalline purity .

Q. What preliminary biological screening assays are recommended to evaluate the pharmacological potential of this compound?

  • Methodological Answer: Initial screening should focus on:
  • Antimicrobial activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi, using ciprofloxacin as a positive control .
  • Enzyme inhibition: Kinase or protease inhibition assays (e.g., ELISA-based) to identify mechanistic targets .
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer: Discrepancies often arise from subtle structural variations (e.g., bromophenoxy vs. methoxyphenoxy substituents). Strategies include:
  • Docking studies: Molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., bacterial DNA gyrase) .
  • Metabolic profiling: LC-MS/MS to identify degradation products or active metabolites influencing bioactivity .
  • Crystallography: X-ray diffraction of protein-ligand complexes to validate binding modes .

Q. What strategies optimize the yield of phenoxyethoxy-substituted thienopyrimidines during synthesis?

  • Methodological Answer: Yield improvements require:
  • Pre-activation of electrophiles: Use of 4-bromophenol derivatives pre-activated with ethyl bromoacetate to enhance nucleophilic substitution efficiency .
  • Catalytic systems: Palladium catalysts (e.g., Pd(OAc)₂) for Ullmann-type coupling to reduce side reactions .
  • Microwave-assisted synthesis: Reduced reaction times (30–60 minutes vs. 12 hours) improve yields by 15–20% .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer: SAR analysis should systematically modify:
  • Phenoxy side chains: Replace bromine with electron-withdrawing groups (e.g., nitro) to enhance microbial target interactions .
  • Tetrahydrobenzothieno ring: Introduce methyl groups at C-5/C-6 to improve lipophilicity and membrane permeability .
  • Pyrimidinone core: Replace sulfur with selenium to modulate redox activity and cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.